molecular formula C20H24N2O B11403804 1-[3-(2-isopropyl-5-methylphenoxy)propyl]-1H-benzimidazole CAS No. 871672-92-3

1-[3-(2-isopropyl-5-methylphenoxy)propyl]-1H-benzimidazole

Cat. No.: B11403804
CAS No.: 871672-92-3
M. Wt: 308.4 g/mol
InChI Key: MCZOQQFRSXPROW-UHFFFAOYSA-N
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Description

1-{3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-{3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methyl-2-(propan-2-yl)phenol and 1,3-dibromopropane.

    Reaction Conditions: The phenol derivative undergoes an etherification reaction with 1,3-dibromopropane in the presence of a base, such as potassium carbonate, to form the intermediate 3-[5-methyl-2-(propan-2-yl)phenoxy]propane.

    Cyclization: The intermediate is then subjected to cyclization with o-phenylenediamine under acidic conditions to yield the final product, 1-{3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOLE.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.

Chemical Reactions Analysis

1-{3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the benzimidazole ring or the phenoxypropyl chain.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-{3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOLE can be compared with other benzimidazole derivatives, such as:

    1H-Benzimidazole: The parent compound with a simpler structure and basic biological activities.

    2-Methylbenzimidazole: A derivative with a methyl group at the 2-position, showing different biological properties.

    5,6-Dimethylbenzimidazole: A compound with two methyl groups, known for its role as a precursor in the synthesis of vitamin B12.

The uniqueness of 1-{3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOLE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.

Properties

CAS No.

871672-92-3

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]benzimidazole

InChI

InChI=1S/C20H24N2O/c1-15(2)17-10-9-16(3)13-20(17)23-12-6-11-22-14-21-18-7-4-5-8-19(18)22/h4-5,7-10,13-15H,6,11-12H2,1-3H3

InChI Key

MCZOQQFRSXPROW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCCN2C=NC3=CC=CC=C32

Origin of Product

United States

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